2-Hydroxybenzonitrile

Description

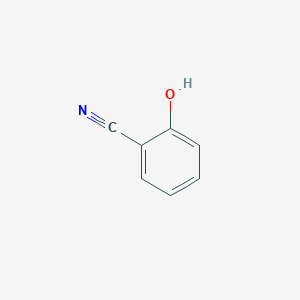

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZCERSEMVWNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041661 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-20-1, 69481-42-1 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile, also known as 2-cyanophenol or salicylonitrile. Its chemical and physical properties, synthesis, and applications, particularly in the fields of medicinal chemistry and materials science, are detailed. This document is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a versatile organic compound with the CAS number 611-20-1 .[1][2][3][4] It is characterized by the presence of both a hydroxyl and a nitrile functional group on a benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 611-20-1 | [1][2][3][4] |

| Synonyms | 2-Cyanophenol, Salicylonitrile, o-Hydroxybenzonitrile | [1][3][4] |

| Molecular Formula | C₇H₅NO | [1][3] |

| Molecular Weight | 119.12 g/mol | [3][4] |

| Appearance | White to light yellow or off-white to brown crystalline powder | [1] |

| Melting Point | 88 - 96 °C | |

| Boiling Point | 149 °C @ 14 mmHg | |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water.[1] | |

| pKa | Data not readily available |

Synthesis of this compound

This compound can be synthesized through various methods. A common approach involves the dehydration of salicylaldoxime (B1680748), which is itself prepared from salicylaldehyde.

Experimental Protocol: Synthesis from Salicylaldehyde

This two-step process involves the formation of salicylaldoxime followed by its dehydration to yield this compound.

Step 1: Preparation of Salicylaldoxime

-

To a solution of hydroxylamine (B1172632) hydrochloride, an equimolar amount of a weak base (e.g., sodium bicarbonate) is added to liberate hydroxylamine.[5]

-

Salicylaldehyde is then added to the reaction mixture.

-

The reaction is typically carried out in a suitable solvent system, such as an alcohol-water mixture, and may be heated to drive the reaction to completion.[5]

-

Upon cooling, salicylaldoxime precipitates and can be isolated by filtration.

Step 2: Dehydration of Salicylaldoxime to this compound

-

The isolated salicylaldoxime is dissolved in a suitable solvent, such as toluene.

-

A dehydrating agent is added to the solution. Common dehydrating agents for this reaction include acetic anhydride, thionyl chloride, or phosphorus oxychloride.[6]

-

The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve washing the organic layer with aqueous solutions to remove any remaining reagents and byproducts, followed by drying and removal of the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization to obtain a product of high purity.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty materials.

Pharmaceutical and Agrochemical Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it a versatile precursor for a variety of heterocyclic compounds. It is a key intermediate in the synthesis of benzofurans and coumarins, which are structural motifs found in numerous biologically active molecules.[6] While specific drug compounds directly synthesized from this compound are not extensively documented in publicly available literature, its derivatives are of interest in drug discovery. For instance, derivatives of the related compound 2-amino-5-formylbenzonitrile (B1283386) have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[6]

Biochemical Probe and Antimicrobial Activity

This compound is reported to have antimicrobial and antifungal properties.[1][2] The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] It has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Furthermore, it is utilized as a biochemical probe to investigate enzyme activities and interactions, which is a crucial aspect of drug discovery and development.[2] However, specific enzymatic targets and detailed mechanisms of action are areas requiring further investigation.

Materials Science

In the field of materials science, this compound is used in the synthesis of specialty polymers and resins.[2] Its derivatives can be employed in the creation of dyes and pigments. The unique electronic properties arising from the conjugated system and the presence of both electron-donating and electron-withdrawing groups make it a candidate for the development of novel organic materials with specific optical or electronic properties.

Signaling Pathways and Mechanism of Action

Detailed information regarding the specific signaling pathways modulated by this compound is not well-established in the current scientific literature. Its described use as a "biochemical probe" suggests it may be used to study various enzymatic reactions, but the specific pathways are not defined. The antimicrobial activity is broadly attributed to cell membrane disruption and enzyme inhibition, but the precise molecular targets within microbial signaling or metabolic pathways have not been fully elucidated. The diagram below illustrates a generalized workflow for investigating enzyme inhibition, a process for which this compound could be a tool.

Caption: Generalized workflow for studying enzyme inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential in various scientific and industrial applications. Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials is well-recognized. While its biological activities, including antimicrobial effects, are documented, further research is needed to fully understand its mechanisms of action and to explore its full potential in drug development. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and life sciences.

References

- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | High Purity | For Research Use [benchchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyanophenol (also known as 2-hydroxybenzonitrile). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.

Physical and Chemical Properties

2-Cyanophenol is a white to light yellow crystalline powder with a pungent and bitter odor.[1][2] It is an aromatic compound featuring both a hydroxyl and a cyano group, which contribute to its unique reactivity and utility as an intermediate in organic synthesis.[3]

Table 1: Physical Properties of 2-Cyanophenol

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO | [3][4] |

| Molecular Weight | 119.12 g/mol | [3][4] |

| Melting Point | 92-95 °C | [1][2][5] |

| Boiling Point | 149 °C at 14 mmHg | [1][2] |

| Density | 1.1052 g/cm³ | [1][2][6] |

| pKa | 6.86 - 7.17 at 25 °C | [1][2][4] |

| Vapor Pressure | 0.17 Pa at 25 °C | [1][7] |

| Flash Point | 149 °C at 14 mmHg | [1][2][8] |

| Appearance | White to light yellow crystalline powder | [1][2] |

Table 2: Solubility and Stability of 2-Cyanophenol

| Property | Description | Source(s) |

| Water Solubility | Partially soluble to soluble | [1][2][9][10] |

| Solubility in Organic Solvents | Sparingly soluble in chloroform, slightly soluble in methanol | [1][7][9] |

| Stability | Stable under normal conditions. | [2][4] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [1][2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-cyanophenol.

Table 3: Spectroscopic Data for 2-Cyanophenol

| Technique | Key Peaks/Shifts | Source(s) |

| ¹H NMR (in CDCl₃) | δ 7.50 (d), 7.47 (t), 7.06 (t), 6.96 (d), 6.85 (br s, OH) | [11][12] |

| ¹³C NMR (in CDCl₃) | δ 160.7, 134.5, 133.8, 121.1, 118.9, 116.8, 103.4 | [11] |

| Infrared (IR) | 3500-3300 cm⁻¹ (br, O-H), 3070 cm⁻¹ (Ar C-H), 2230 cm⁻¹ (C≡N), 1585, 1495, 1460 cm⁻¹ (C=C ring) | [11] |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 119 | [13] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical and chemical properties.

3.1. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of finely powdered, dry 2-cyanophenol is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[14]

-

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-cyanophenol in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of 2-cyanophenol with 100-200 mg of dry potassium bromide (KBr) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[11][14]

-

-

Mass Spectrometry (MS):

3.3. Synthesis of 2-Cyanophenol

2-Cyanophenol can be synthesized through various routes. A common laboratory-scale synthesis involves the dehydration of salicylaldoxime (B1680748).[1][16]

-

Step 1: Preparation of Salicylaldoxime: Salicylaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][16]

-

Step 2: Dehydration of Salicylaldoxime: The resulting salicylaldoxime is then dehydrated using a dehydrating agent such as acetic anhydride.[1][16]

-

Step 3: Hydrolysis and Acidification: The intermediate is hydrolyzed under alkaline conditions, followed by acidification to yield 2-cyanophenol.[1][16]

Another reported method involves the reaction of o-hydroxybenzamide with phosgene.[17][18]

Caption: Workflow for the synthesis of 2-cyanophenol from salicylaldehyde.

Reactivity and Applications in Drug Development

2-Cyanophenol is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its reactivity is primarily centered around the hydroxyl and cyano groups, as well as the aromatic ring. It is incompatible with strong oxidizing agents and strong bases.[1][2][4]

4.1. Role as a Synthetic Building Block

The primary application of 2-cyanophenol in drug development is as a starting material or key intermediate.[3] It is used in the synthesis of:

Caption: 2-Cyanophenol as a key intermediate in synthesis.

Safety and Handling

2-Cyanophenol is harmful if swallowed and can cause skin and serious eye irritation.[10][19] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][20] Work should be conducted in a well-ventilated area or under a fume hood.[10][20] In case of contact, wash the affected area thoroughly with water.[10] For disposal, it should be treated as chemical waste in accordance with local regulations.[10]

References

- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]

- 5. 2-Cyanophenol CAS 611-20-1 - Chemical Supplier Unilong [unilongindustry.com]

- 6. 2-Cyanophenol(611-20-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. 2-Cyanophenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Cyanophenol [chembk.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. lehigh.edu [lehigh.edu]

- 16. Page loading... [guidechem.com]

- 17. High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]

- 18. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 19. 2-Cyanophenol 611-20-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

2-Hydroxybenzonitrile solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Hydroxybenzonitrile in Organic Solvents

Introduction

This compound, also known as salicylonitrile or 2-cyanophenol, is a bifunctional aromatic organic compound with the chemical formula C₇H₅NO.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the ortho position.[1] This unique arrangement makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[3][4]

The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation in numerous applications. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile is essential for process optimization, dosage form development, and ensuring reproducible experimental outcomes.

This technical guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for its determination, and illustrates key workflows and influencing factors.

Solubility Profile of this compound

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from chemical databases provide a foundational understanding of its solubility characteristics. The compound is generally described as a white to light yellow crystalline solid.[1][3]

The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar nitrile group, alongside a nonpolar benzene ring, results in a nuanced solubility profile.

Table 1: Qualitative and Reported Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Reference |

| Alcohols | Methanol | Slightly Soluble | [5][6] |

| Ethanol | Soluble | [1] | |

| Ketones | Acetone | Soluble | [1] |

| Halogenated | Chloroform | Sparingly Soluble | [5][6] |

| Aqueous | Water | Soluble | [5][6] |

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute and solvent characteristics. A logical relationship of these factors is depicted below.

Caption: Factors influencing the solubility of this compound.

-

Solute Properties : The hydroxyl group can form hydrogen bonds with protic and aprotic polar solvents, enhancing solubility. The benzene ring contributes to van der Waals interactions and favors solubility in less polar or aromatic solvents.

-

Solvent Properties : Polar protic solvents (e.g., alcohols) can effectively solvate the molecule through hydrogen bonding. Polar aprotic solvents (e.g., acetone) can act as hydrogen bond acceptors. Nonpolar solvents are generally poor solvents for this compound due to the presence of the polar functional groups.

-

Temperature : The dissolution of solids in liquids is typically an endothermic process; therefore, the solubility of this compound is expected to increase with rising temperature.

Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic solubility of this compound is the isothermal shake-flask method , followed by quantitative analysis of the supernatant. This method ensures that a true equilibrium between the solid and liquid phases is achieved.

Materials and Equipment

-

Solute : High-purity this compound (>99%).[3]

-

Solvents : Analytical or HPLC-grade organic solvents.

-

Equipment :

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow Diagram

References

- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | High Purity | For Research Use [benchchem.com]

- 5. This compound [chembk.com]

- 6. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

Spectroscopic Characterization of 2-Hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybenzonitrile (also known as salicylonitrile), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅NO, and its molecular weight is 119.12 g/mol .[1][2][3] The spectroscopic data presented below serves to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl proton.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.50 | d | Aromatic H |

| 7.47 | t | Aromatic H |

| 7.06 | t | Aromatic H |

| 6.96 | d | Aromatic H |

| 6.85 | br s | -OH |

Data sourced from BenchChem's comparative analysis of benzonitrile (B105546) isomers and ChemicalBook.[5][6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 160.7 | C-OH |

| 134.5 | Aromatic C-H |

| 133.8 | Aromatic C-H |

| 121.1 | Aromatic C-H |

| 118.9 | C≡N |

| 116.8 | Aromatic C-H |

| 103.4 | Aromatic C-CN |

Data sourced from a comparative analysis by BenchChem.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Description |

| 3500-3300 | O-H stretch (broad) |

| 3070 | Aromatic C-H stretch |

| 2230 | C≡N stretch |

| 1585, 1495, 1460 | C=C ring stretch |

Data sourced from a comparative analysis by BenchChem.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

| Technique | Precursor m/z | Ionization Mode |

| LC-MS | 118.0298 | ESI, negative ([M-H]⁻) |

Data sourced from PubChem.[7] The NIST WebBook also provides mass spectrum data from electron ionization.[1][2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

1. Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.[8]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a wider spectral window is used, and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[9]

3. Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (ATR-IR):

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (LC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography, such as acetonitrile (B52724) or methanol.

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer via a liquid chromatography system.

-

For the data presented, electrospray ionization (ESI) in negative ion mode was used.[7]

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

3. Data Analysis:

-

The resulting mass spectrum will show the deprotonated molecule ([M-H]⁻) and potentially other fragment ions, which can be used to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 2. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 3. Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. compoundchem.com [compoundchem.com]

The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzonitrile, also known as salicylonitrile, is an aromatic organic compound featuring a hydroxyl group ortho to a nitrile substituent on a benzene (B151609) ring. This arrangement of functional groups imparts a unique chemical reactivity that makes it a valuable precursor in the synthesis of various pharmaceuticals and biologically active heterocyclic compounds.[1] While extensively utilized as a synthetic intermediate, the intrinsic biological activities of this compound are a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its antimicrobial properties, its metabolic fate in microorganisms, and its potential to modulate key cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO | [2] |

| Molecular Weight | 119.12 g/mol | |

| Melting Point | 92-95 °C | |

| Boiling Point | 149 °C at 14 mmHg | |

| Appearance | White to light yellow powder | [3] |

| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water. | [3] |

Biological Activities of this compound

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties against a range of pathogenic microorganisms.[3] Specifically, it has demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[3] The exact mechanism of its antimicrobial action is not fully elucidated but may be attributed to its phenolic nature, which can disrupt microbial cell membranes and interfere with essential enzymatic activities.

Quantitative Antimicrobial Data

While the qualitative antimicrobial activity of this compound is noted, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively reported in publicly available literature. Table 2 provides an example format for presenting such data, which would be essential for a thorough evaluation of its antimicrobial potential.

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Candida albicans | ATCC 10231 | Data not available |

Potential Anticancer and Anti-inflammatory Activities

Derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents.[1] For instance, certain benzofuran (B130515) derivatives synthesized from this compound have shown cytotoxic effects against cancer cell lines.[1] Furthermore, derivatives of the related compound 2-amino-5-formylbenzonitrile (B1283386) have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] However, direct experimental data on the anticancer and anti-inflammatory activities of the parent this compound molecule is limited.

Example Quantitative Data for Anticancer Activity

Table 3 illustrates how the half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines would be presented.

Table 3: Example of IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

Enzyme Inhibition

The structural motifs present in this compound suggest its potential to interact with and inhibit various enzymes. Phenolic compounds are known to be effective enzyme inhibitors.[4] The hydroxyl and nitrile groups could participate in hydrogen bonding and other interactions within the active sites of enzymes. As mentioned, derivatives have been studied for COX-2 inhibition.[1] Further research is required to explore the inhibitory effects of this compound on a broader range of enzymes.

Example Quantitative Data for Enzyme Inhibition

The inhibitory potency of a compound against a specific enzyme is typically reported as its IC50 value, as shown in the example Table 4.

Table 4: Example of IC50 Values for this compound against Specific Enzymes

| Enzyme | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Data not available |

| Monoamine Oxidase A (MAO-A) | Data not available |

| Acetylcholinesterase (AChE) | Data not available |

Metabolic Pathways

A significant aspect of the biological activity of this compound is its metabolism by certain microorganisms. The bacterium Burkholderia sp. strain BC1 has been shown to utilize this compound as a sole source of carbon and energy.[5] The metabolic pathway involves the conversion of this compound to salicylate, which is then further metabolized to catechol.[5][6] Catechol subsequently enters central metabolic pathways, such as the Krebs cycle, after ring cleavage.[5]

Potential Modulation of Cellular Signaling Pathways

Phenolic compounds are known to influence various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in regulating cellular processes like inflammation, proliferation, and apoptosis.[7][8] Although direct evidence for this compound is lacking, its chemical structure suggests that it could potentially modulate these pathways.

Conceptual Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a conceptual workflow for investigating the effect of this compound on a generic signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological activities of this compound. The following sections provide generalized protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

-

This compound

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest desired concentration.

-

Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing fresh broth.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

This compound

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of a microplate, add the enzyme solution and the different concentrations of this compound. Include a control with the enzyme and buffer only.

-

Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percent inhibition and calculate the IC50 value.

Conclusion

This compound is a compound with demonstrated antimicrobial activity and serves as a precursor to molecules with potential anticancer and anti-inflammatory properties. Its metabolism by microorganisms like Burkholderia sp. highlights its role in microbial catabolism. While direct quantitative data on its biological activities and its effects on mammalian signaling pathways are currently limited, the provided experimental frameworks offer a basis for future in-depth investigations. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound, which could pave the way for its application in drug development and other biomedical fields.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

literature review on 2-Hydroxybenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as salicylonitrile, is a valuable bifunctional organic compound featuring both a phenolic hydroxyl group and a nitrile group. This unique structure makes it a critical intermediate and versatile building block in the synthesis of a wide array of organic molecules. Its applications span the pharmaceutical, agrochemical, and materials science industries. In medicinal chemistry, the this compound scaffold is a key component in the synthesis of various therapeutic agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and widely employed methods include the dehydration of 2-hydroxybenzamide (salicylamide), the conversion of salicylaldehyde (B1680747) via an oxime intermediate, the Sandmeyer reaction of 2-aminophenol (B121084), and the direct ammoxidation of o-cresol (B1677501). Each of these routes possesses its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.

Dehydration of 2-Hydroxybenzamide (Salicylamide)

The dehydration of the primary amide group of 2-hydroxybenzamide is a direct and promising route to this compound. The success of this method is heavily dependent on the choice of the dehydrating agent, with considerations for cost, safety, and environmental impact being paramount. Both liquid-phase and gas-phase protocols have been developed.

Liquid-Phase Dehydration

In the liquid phase, strong dehydrating agents are employed to effect the transformation. Reagents such as thionyl chloride, phosphorus oxychloride, and phosgene (B1210022) have proven effective.[1][2]

Experimental Protocol: Dehydration of 2-Hydroxybenzamide using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂ byproducts), a solution of 2-hydroxybenzamide in an inert solvent such as monochlorobenzene is prepared.[2]

-

Dehydrating Agent Addition: Thionyl chloride (approximately 1.2 to 1.5 molar equivalents) is added dropwise to the stirred solution. The addition is performed at a controlled temperature, and the reaction mixture is then heated to reflux (e.g., 110°C in monochlorobenzene) for a period of 2-4 hours.[2]

-

Work-up and Isolation: Upon completion of the reaction, the solvent and any excess thionyl chloride are removed by distillation. The crude this compound can then be purified by vacuum distillation or recrystallization.

Gas-Phase Catalytic Dehydration

A more environmentally benign and continuous process involves the gas-phase dehydration of 2-hydroxybenzamide over a solid heterogeneous catalyst. This method avoids the use of stoichiometric, often hazardous, dehydrating agents.[1]

Experimental Protocol: Gas-Phase Dehydration of 2-Hydroxybenzamide

-

Catalyst Preparation: A solid catalyst, such as silica (B1680970) gel impregnated with phosphoric acid, is packed into a fixed-bed reactor.[1]

-

Reaction Execution: A stream of vaporized 2-hydroxybenzamide is passed over the heated catalyst bed. The reaction is typically carried out at a high temperature (380–400°C) and under reduced pressure (20–40 mbar).[1]

-

Product Collection and Purification: The product, this compound, is collected from the reactor outlet as a condensate. The crude product, which is often of high purity (>90%), can be further purified by vacuum distillation. This method has been reported to provide yields of around 85%.[1]

Quantitative Data for Dehydration of 2-Hydroxybenzamide

| Method | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Liquid-Phase | Thionyl Chloride | Monochlorobenzene | 110 | Atmospheric | Not specified | [2] |

| Liquid-Phase | Phosphorus Oxychloride | Not specified | Not specified | Not specified | 85-92 | [1] |

| Gas-Phase | Phosphoric acid-impregnated silica gel | None (gas phase) | 380-400 | 20-40 mbar | 85 | [1] |

Reaction Pathway for Dehydration of 2-Hydroxybenzamide

Caption: Synthetic routes to this compound via dehydration of 2-hydroxybenzamide.

Synthesis from Salicylaldehyde

A common and versatile route to this compound begins with salicylaldehyde. This two-step process involves the initial formation of salicylaldoxime (B1680748), which is subsequently dehydrated to the desired nitrile.[3][4]

Step 1: Oximation of Salicylaldehyde

The reaction of salicylaldehyde with hydroxylamine (B1172632) or its salts yields salicylaldoxime.

Experimental Protocol: Synthesis of Salicylaldoxime

-

Reaction Setup: Salicylaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or toluene.[5][6]

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is prepared, and a base (e.g., sodium carbonate) is added to liberate the free hydroxylamine.[5][6] This solution is then added to the salicylaldehyde solution. The molar ratio of salicylaldehyde to hydroxylamine to base is typically in the range of 1.0:0.5:0.5 to 1.0:1.0:1.0.[5]

-

Reaction and Isolation: The reaction mixture is stirred at a controlled temperature, typically between 30 and 50°C, for several hours until the reaction is complete as monitored by a suitable technique (e.g., GC).[5] The resulting salicylaldoxime can be isolated by precipitation and filtration, often in high yield (e.g., 90%).[5]

Step 2: Dehydration of Salicylaldoxime

The dehydration of salicylaldoxime to this compound can be accomplished using a variety of dehydrating agents.

Experimental Protocol: Dehydration of Salicylaldoxime using Acetic Anhydride (B1165640)

-

Reaction Setup: Salicylaldoxime is mixed with an excess of acetic anhydride.[6]

-

Reaction Conditions: The mixture is heated, for instance, to 120-160°C, for 2-5 hours.[7]

-

Work-up and Isolation: After the reaction, the excess acetic anhydride is removed under reduced pressure. The residue is then subjected to hydrolysis with a strong base (e.g., NaOH or KOH solution) at 100-150°C, followed by acidification to yield this compound.[6] The product can be purified by distillation or recrystallization.

Quantitative Data for Synthesis from Salicylaldehyde

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Oximation | Salicylaldehyde, Hydroxylamine HCl, Na₂CO₃ | Water/Toluene | 30-50 | 90 | [5] |

| Dehydration | Salicylaldoxime, Acetic Anhydride | None | 120-160 | >92 (overall) | [6] |

| Dehydration | Salicylaldoxime, Triphosgene | Toluene | 40-60 | 78 (overall) | [5] |

| One-pot | Salicylaldehyde, Hydroxylamine HCl, FeSO₄ | DMF | Reflux | 85 | [8] |

Workflow for Synthesis of this compound from Salicylaldehyde

Caption: Two-step synthesis of this compound from salicylaldehyde.

Sandmeyer Reaction of 2-Aminophenol

The Sandmeyer reaction provides a classical and reliable method for the introduction of a cyano group onto an aromatic ring. In this context, 2-aminophenol is converted to a diazonium salt, which is then treated with a cyanide salt in the presence of a copper(I) catalyst to yield this compound.

Experimental Protocol: Sandmeyer Reaction of 2-Aminophenol

-

Diazotization: 2-Aminophenol is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9]

-

Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Reaction Completion and Work-up: The reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The this compound is then isolated by extraction into an organic solvent.

-

Purification: The crude product is purified by washing the organic extract, followed by drying and removal of the solvent. Final purification is usually achieved by vacuum distillation or column chromatography.

Quantitative Data for Sandmeyer Reaction

While specific yield data for the direct synthesis of this compound via the Sandmeyer reaction is not abundant in the provided results, analogous reactions for substituted phenols suggest that yields can be variable but are often in the moderate to good range. For the synthesis of 3,4-dichloro-2-hydroxybenzonitrile (B2387004) from the corresponding aminophenol, the Sandmeyer step itself is part of a multi-step synthesis with a high overall estimated yield.[9]

Logical Flow of the Sandmeyer Reaction

Caption: Synthesis of this compound via the Sandmeyer reaction.

Ammoxidation of o-Cresol

The direct ammoxidation of o-cresol represents a potentially atom-economical route to this compound, involving the reaction of the starting material with ammonia (B1221849) and oxygen at elevated temperatures over a heterogeneous catalyst. However, this method is less documented for the ortho-isomer compared to its para-counterpart.[10]

General Methodology: Ammoxidation of o-Cresol

The ammoxidation of cresols is typically carried out in a gas-phase fluidized bed reactor. The catalyst is a crucial component, with mixed metal oxides often employed. For the related synthesis of p-hydroxybenzonitrile, catalysts such as Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ and Bi₉PMo₁₂O₅₂/SiO₂ have been used at temperatures of 370-380°C, with reported yields up to 63.4 mol%.[11][12] Another effective catalyst system is supported boria-phosphoria on silica.[10]

The reaction involves passing a gaseous feed of o-cresol, ammonia, air, and potentially steam over the catalyst bed. The product is then condensed and separated from the reaction stream. A significant challenge with this method is catalyst deactivation due to coke formation, which may necessitate periodic regeneration.[10]

Quantitative Data for Ammoxidation of Cresol

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Note | Reference |

| p-Cresol | Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ | 370-380 | 63.4 | Data for para-isomer | [11][12] |

| p-Cresol | Boria-phosphoria/SiO₂ | Not specified | 63 (fresh), 55 (cycled) | Data for para-isomer | [10] |

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic pathways. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost of reagents, and safety considerations. The dehydration of 2-hydroxybenzamide, particularly the gas-phase catalytic method, offers a green and efficient route for large-scale production. The synthesis from salicylaldehyde is a robust and high-yielding laboratory method. The Sandmeyer reaction remains a classic and reliable, albeit multi-step, option. While the direct ammoxidation of o-cresol is an attractive prospect from an atom economy standpoint, further research is needed to optimize this process for the synthesis of the ortho-isomer. This guide provides the foundational knowledge and detailed protocols to enable scientists to make informed decisions and successfully synthesize this important chemical intermediate.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. WO2001030746A1 - Method for preparing a hydroxybenzonitrile - Google Patents [patents.google.com]

- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 5. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 6. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

- 11. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]

- 12. CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]

The Discovery and History of Salicylonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylonitrile, also known as 2-hydroxybenzonitrile or o-cyanophenol, is a versatile aromatic compound that has found significant application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of salicylonitrile. It details various synthetic routes with specific experimental protocols and summarizes key quantitative data. While direct research on the specific signaling pathway modulation by salicylonitrile is limited, its role as a precursor to bioactive molecules and its inherent antimicrobial properties suggest areas for future investigation.[1][4]

Introduction and Historical Context

The precise historical moment of the first synthesis of salicylonitrile is not prominently documented in readily available literature. However, its synthesis is rooted in the broader development of nitrile chemistry in the 19th century. Early methods for the preparation of aromatic nitriles often involved harsh conditions and the use of toxic reagents. Over the years, numerous synthetic routes have been developed, with significant advancements focusing on improving yield, purity, and safety, and reducing environmental impact. Modern methods, primarily revolving around the dehydration of salicylamide (B354443) or the reaction of salicylaldehyde (B1680747) with hydroxylamine (B1172632) followed by dehydration, have become more refined and are widely cited in patent literature, reflecting its industrial importance.[5][6] Salicylonitrile is a crucial intermediate, notably in the production of the fungicide azoxystrobin (B1666510) and the antihypertensive drug Bunitrolol.[4][7]

Physicochemical Properties

Salicylonitrile is a white to light yellow crystalline powder with a characteristic pungent and bitter odor.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO | [8] |

| Molecular Weight | 119.12 g/mol | [2][8] |

| CAS Number | 611-20-1 | [2][8] |

| Melting Point | 93-98 °C | [2] |

| Boiling Point | 149 °C / 14 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3] |

| pKa | 7.17 | [4] |

Synthesis of Salicylonitrile: A Comparative Overview

The synthesis of salicylonitrile can be broadly categorized into two primary routes: those starting from salicylamide and those derived from salicylaldehyde.[5] The choice of method often depends on the desired scale, purity requirements, and available reagents.

| Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference(s) |

| Salicylamide | Phosgene (B1210022), L-lysine (catalyst), 1,2-dichloroethane (B1671644) (solvent) | 80 °C, 4 hours | 98.8% | [9] |

| Salicylamide | Thionyl chloride, xylene (solvent) | 100-145 °C, 1-15 hours | >95% purity | [7] |

| Salicylaldehyde | Hydroxylamine, an acid anhydride (B1165640) (dehydrating agent) | Multi-step; hydrolysis at 100-150 °C | >92% (total yield) | [5][10] |

| o-Halobenzonitrile | Alkali metal alkoxide in anhydrous alcohol | 100-250 °C, 1-24 hours, 0.5-6 MPa pressure | High yield | [11] |

| Salicylic (B10762653) acid ester | Ammonia gas, catalyst | Continuous flow, two-stage fluidized bed, 400 °C | High conversion | [12] |

Detailed Experimental Protocols

The following protocols are detailed representations of common laboratory-scale and industrially relevant synthesis methods for salicylonitrile, based on patent literature.

Method 1: Dehydration of Salicylamide using Phosgene

This method is noted for its high yield and purity.[9]

Reagents:

-

Salicylamide (138.5 g, 1.0 mol)

-

L-lysine (0.028 g)

-

1,2-dichloroethane (700 g)

-

Phosgene (108.8 g, 1.1 mol)

Procedure:

-

To a reaction flask, add salicylamide, L-lysine, and 1,2-dichloroethane.

-

Warm the mixture to 80 °C.

-

Begin to pass phosgene into the reaction mixture. The addition should take approximately 3 hours.

-

Maintain the reaction at 80 °C for an additional hour after the phosgene addition is complete.

-

After the reaction is complete, distill off approximately 350 g of 1,2-dichloroethane.

-

Cool the remaining mixture in an ice bath to induce crystallization.

-

Continue stirring at 0 °C for 1 hour.

-

Filter the crystalline product and dry to yield salicylonitrile.

Expected Outcome:

-

Yield: 118.8 g (98.8%)

-

Purity: 99.1%

Method 2: Synthesis from Salicylaldehyde via Salicylaldoxime (B1680748)

This multi-step process is an alternative to using phosgene.[10]

Step 1: Preparation of Salicylaldoxime

-

Prepare a 27% aqueous solution of hydroxylamine hydrochloride.

-

In batches, add sodium bicarbonate (18% of the total weight of the hydroxylamine hydrochloride solution) with stirring.

-

After the solution clarifies, add methanol (B129727) (58% of the total weight) and salicylaldehyde (38% of the total weight).

-

Heat the reaction mixture at 87.5 ± 2.5 °C for 1 hour.

-

Evaporate the organic phase to obtain the crude salicylaldoxime as white crystals.

Step 2: Dehydration and Hydrolysis

-

The crude salicylaldoxime is dehydrated using an acid anhydride as the dehydrating agent.

-

The resulting intermediate is then subjected to a hydrolytic-acidification reaction using a 10-30% strong alkaline solution (e.g., NaOH or KOH).

-

This hydrolysis is carried out at a temperature of 100-150 °C.

-

Upon acidification, salicylonitrile precipitates and can be isolated.

Expected Outcome:

-

Total Yield: >92%

-

Purity: >95% without recrystallization.

Biological Activity and Applications

While salicylonitrile is a crucial building block for various bioactive molecules, comprehensive studies on its own biological activities and mechanisms of action are limited. Available information suggests the following:

-

Antimicrobial Properties: 2-Cyanophenol has been noted to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][2] This makes it a candidate for applications in preservatives and biocides.

-

Biochemical Probe: Due to its structure, it can be used as a biochemical probe to study enzyme activities and interactions, which is valuable in drug discovery.[1]

-

Intermediate for Pharmaceuticals: Its most significant role is as a precursor in the synthesis of pharmaceuticals. For example, it is used in the synthesis of Cyclin-Dependent Kinase (CDK)/Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated as potential therapeutics for Alzheimer's disease.[4]

The lack of extensive research into the specific signaling pathways modulated by salicylonitrile itself presents an opportunity for future investigation, particularly given the known biological activities of its parent compound, salicylic acid, and its derivatives.

Visualized Synthesis Workflow

As there is limited information on the specific signaling pathways of salicylonitrile, the following diagram illustrates the logical workflow for one of its key synthesis routes.

Caption: Synthesis workflow for salicylonitrile from salicylamide.

Conclusion

Salicylonitrile is a compound of significant industrial and synthetic importance. While its history is intertwined with the general development of aromatic chemistry, its modern relevance is clearly defined by its role as a key intermediate in the pharmaceutical and agrochemical industries. The synthetic methodologies have evolved to become highly efficient, offering high yields and purity. Although direct research into its own biological signaling pathways is sparse, its established antimicrobial properties and its use as a precursor for complex, biologically active molecules highlight its importance and suggest that further investigation into its own bioactivity may be a fruitful area of research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Cyanophenol | 611-20-1 | FC54821 | Biosynth [biosynth.com]

- 3. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN106496066A - A kind of preparation method of salicylonitrile - Google Patents [patents.google.com]

- 7. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]

- 8. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 10. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]

- 11. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]

- 12. CN110698362A - Process for synthesizing salicylonitrile by continuous method - Google Patents [patents.google.com]

safety and handling precautions for 2-Hydroxybenzonitrile

An In-depth Technical Guide to the Safe Handling of 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

This compound, also known as Salicylonitrile or 2-Cyanophenol, is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is a white to light yellow or brown solid, typically in powder form.[1][2] Understanding its fundamental properties is critical for safe handling in a laboratory setting.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 611-20-1[3] |

| Molecular Formula | C₇H₅NO[4][5] |

| Molecular Weight | 119.12 g/mol [5] |

| Synonyms | Salicylonitrile, 2-Cyanophenol, o-Hydroxybenzonitrile[1][5][6] |

| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N[1] |

| EC Number | 210-259-3[7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | White to brown powder/solid | [2] |

| Melting Point | 92-95 °C | [4] |

| Boiling Point | 149 °C @ 14 mmHg | [7] |

| Flash Point | 46 °C | [7] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. |[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[6] The primary hazards are acute oral toxicity, serious eye damage, and the potential for skin sensitization.[2][6][7]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger[2][6][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger[2][6][7] |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | Danger[2][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning[5][8] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning[5][8] |

Note: The signal word "Danger" is used due to the "Serious Eye Damage" classification, which takes precedence over "Warning".[2][6]

Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the necessary steps for handling this compound to minimize exposure risk.

Engineering Controls

-

All weighing and handling of this compound powder must be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation of dust.[9][10]

-

Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.[6][11]

Required Personal Protective Equipment (PPE)

Strict adherence to PPE is mandatory.[9]

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[7] A full-face shield should be used if there is a significant risk of splashing.[9]

-

Skin Protection: A lab coat must be worn and fully buttoned.[10] Chemical-resistant gloves (e.g., nitrile rubber) must be worn when handling the compound.[9] Contaminated gloves should be changed immediately.[10]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or equivalent respirator is required.[9]

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[2][12] Avoid the formation of dust and aerosols.[2][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][13] Wash hands thoroughly after handling.[6][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

Waste Disposal

-

All waste containing this compound is classified as hazardous waste.[2]

-

Collect all solid waste and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[9]

-

Dispose of waste in accordance with all local, state, and federal regulations.[6][12]

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

|---|---|

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention from a physician or ophthalmologist.[6] |

| Skin Contact | Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice/attention.[6][7] |

| Ingestion | Rinse mouth with water.[6][7] Call a POISON CENTER or doctor/physician immediately if you feel unwell.[6][12] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] |

| Inhalation | Move the victim to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[6] |

Accidental Release Measures

-

Minor Spill: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7] Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][6]

-

Major Spill: Notify appropriate emergency personnel.[14] Evacuate the area and prevent access.[14] Clean-up should only be performed by qualified personnel equipped with appropriate PPE, including respiratory protection.[14] Prevent spillage from entering drains or water courses.[7][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2][5][7]

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Visualized Safety Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to emergency response.

Caption: Safe handling and emergency workflow for this compound.

References

- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound 99 611-20-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. benchchem.com [benchchem.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sdfine.com [sdfine.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Hydroxybenzonitrile (also known as salicylonitrile or 2-cyanophenol). The information presented herein is intended to support safe handling, storage, and application of this compound in research and development, particularly within the pharmaceutical and chemical industries. While publicly available data on its thermal properties is limited, this guide synthesizes the existing information and provides detailed, generalized experimental protocols for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note the conflicting information available in the literature regarding its decomposition temperature, which underscores the need for further experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Appearance | White to light yellow or brown crystalline powder | [3][4] |

| Melting Point | 92-95 °C (lit.) | [1] |

| Boiling Point | 149 °C at 14 mmHg (lit.) | [1] |

| Decomposition Temperature | 240 °C (lit.), 298 °C (lit.) | [1] |

| No information available | [5] | |

| Solubility | Soluble in water | [2] |

| CAS Number | 611-20-1 | [1][2] |

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe handling and use in various applications. The available data on its decomposition is summarized below.

Decomposition Temperature

There is a notable discrepancy in the reported decomposition temperatures for this compound, with literature values of 240 °C and 298 °C being cited without primary experimental data[1]. In contrast, several safety data sheets state that no information is available on its decomposition temperature[5]. This highlights a significant gap in the understanding of the thermal behavior of this compound and necessitates experimental determination using standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA).

Thermal Decomposition Products

In the event of a fire, the thermal decomposition of this compound is expected to release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[5][6].

Under controlled thermal decomposition conditions, the formation of a high-melting triazine derivative has been reported at temperatures exceeding 100 °C in the liquid phase. This is a known reaction pathway for nitriles, which can undergo cyclotrimerization at elevated temperatures to form 1,3,5-triazines. For other organic nitriles, thermal decomposition can also yield hydrogen cyanide and various aliphatic nitriles, although this has not been specifically documented for this compound.

Proposed Thermal Decomposition Pathway

Based on the known reactivity of nitriles, a plausible thermal decomposition pathway for this compound involves the intermolecular cyclotrimerization of three molecules to form a substituted 1,3,5-triazine. This reaction is likely acid- or metal-catalyzed but can also occur thermally at high temperatures.

Caption: Proposed cyclotrimerization of this compound.

Experimental Protocols for Thermal Analysis

To address the gaps in the existing data, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are based on standard methodologies for the analysis of organic compounds and should be adapted as necessary for the specific instrumentation and research questions.

Thermogravimetric Analysis (TGA)